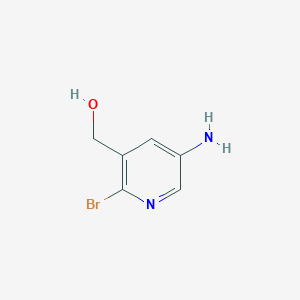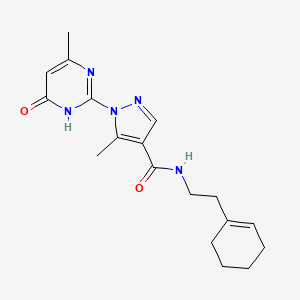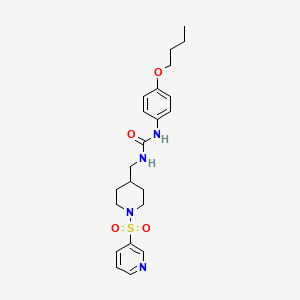![molecular formula C15H9F3N2O3 B2946769 3-Methyl-6-[2-(trifluoromethyl)phenyl]isoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 924383-70-0](/img/structure/B2946769.png)
3-Methyl-6-[2-(trifluoromethyl)phenyl]isoxazolo[5,4-b]pyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-6-[2-(trifluoromethyl)phenyl]isoxazolo[5,4-b]pyridine-4-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the isoxazole family, which is known for its diverse biological activities.
Applications De Recherche Scientifique
3-Methyl-6-[2-(trifluoromethyl)phenyl]isoxazolo[5,4-b]pyridine-4-carboxylic acid has shown potential applications in various fields of scientific research. One of the primary applications of this compound is in the development of new drugs. It has been reported to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory diseases.
Mécanisme D'action
The mechanism of action of 3-Methyl-6-[2-(trifluoromethyl)phenyl]isoxazolo[5,4-b]pyridine-4-carboxylic acid is not fully understood. However, it has been reported to inhibit the production of pro-inflammatory cytokines by blocking the activation of the NF-κB pathway. This pathway is known to play a crucial role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, making it a promising candidate for the treatment of various inflammatory diseases. Additionally, it has been reported to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Methyl-6-[2-(trifluoromethyl)phenyl]isoxazolo[5,4-b]pyridine-4-carboxylic acid is its high purity and yield, making it suitable for large-scale production. Additionally, it has been reported to have potent anti-inflammatory and analgesic effects, making it a promising candidate for drug development. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research and development of 3-Methyl-6-[2-(trifluoromethyl)phenyl]isoxazolo[5,4-b]pyridine-4-carboxylic acid. One potential direction is the investigation of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of this compound and its potential interactions with other drugs. Finally, the development of more efficient synthesis methods and analogs of this compound may lead to the discovery of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its high purity and yield, potent anti-inflammatory and analgesic effects, and neuroprotective properties make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-Methyl-6-[2-(trifluoromethyl)phenyl]isoxazolo[5,4-b]pyridine-4-carboxylic acid involves the reaction of 2-(trifluoromethyl)benzaldehyde with 3-amino-5-methylisoxazole in the presence of acetic acid as a solvent. The resulting product is then treated with chloroacetic acid to obtain the final compound. This synthesis method has been reported to have a high yield and purity, making it suitable for large-scale production.
Propriétés
IUPAC Name |
3-methyl-6-[2-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O3/c1-7-12-9(14(21)22)6-11(19-13(12)23-20-7)8-4-2-3-5-10(8)15(16,17)18/h2-6H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIGFVSYYSWUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate](/img/structure/B2946687.png)
![3-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamido}-N-ethylbenzamide](/img/structure/B2946688.png)

![3,7,9-trimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]puri ne-6,8-dione](/img/structure/B2946691.png)

![1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one](/img/structure/B2946694.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2946696.png)
![2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2946698.png)

![5-(4-ethylphenyl)-1-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2946704.png)

![3,6-dichloro-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)pyridine-2-carboxamide](/img/structure/B2946708.png)
